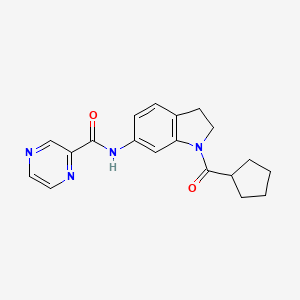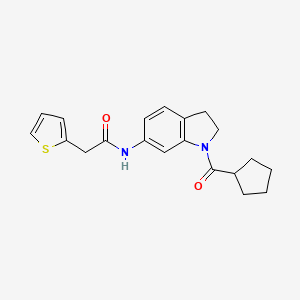
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, also known as CPD-Indolylpyrazine-2-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole and pyrazine, and is a colorless solid at room temperature. It has been used in a variety of laboratory experiments, including those related to drug discovery, cellular metabolism, and protein synthesis.
Applications De Recherche Scientifique
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel compounds that may have therapeutic potential. It has also been used in studies of cellular metabolism to investigate the effects of various drugs and compounds on cellular processes. Additionally, it has been used in studies of protein synthesis to investigate the effects of various compounds on the synthesis of proteins.
Mécanisme D'action
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is not yet fully understood. It is believed to interact with various proteins and enzymes in the body, including those involved in drug metabolism and protein synthesis. Additionally, it has been shown to interact with various receptors in the body, including those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with potential therapeutic applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. The main limitation of using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects cannot be accurately predicted.
Orientations Futures
The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in scientific research are vast. Future studies could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential uses in drug discovery, cellular metabolism, and protein synthesis. Additionally, further studies could be conducted to explore its potential uses in disease prevention and treatment. Finally, further studies could be conducted to explore its potential uses in the development of novel compounds with therapeutic potential.
Méthodes De Synthèse
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is synthesized through a three-step process. The first step involves the reaction of indole with ethyl cyanoacetate in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated indole. The second step involves the reaction of the N-acylated indole with pyrazine-2-carboxylic acid in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated pyrazine-2-carboxamide. Finally, the N-acylated pyrazine-2-carboxamide is reacted with cyclopentanecarbonyl chloride in the presence of an appropriate base, such as sodium hydroxide, to form the desired N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXXCSGWLZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)











![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)